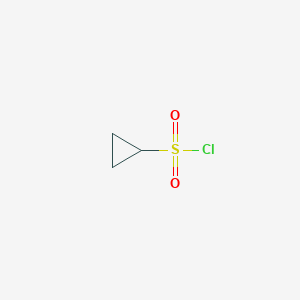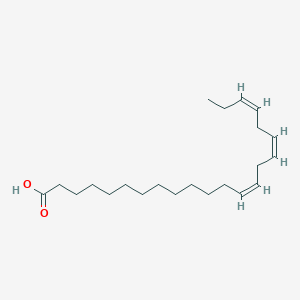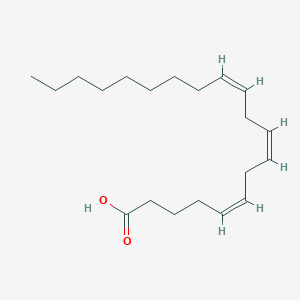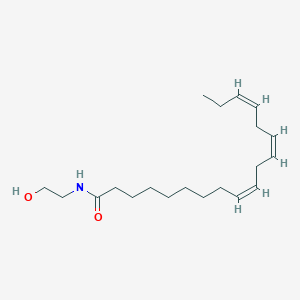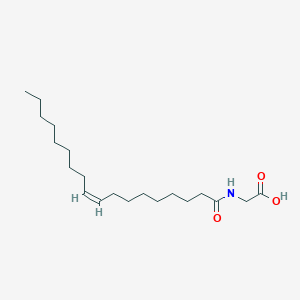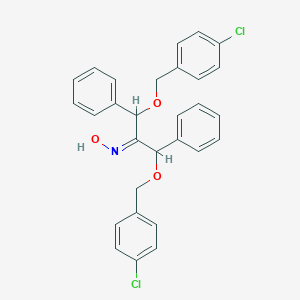
4-Chlorophenylmethoxybenzyl ketoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenylmethoxybenzyl ketoxime (CPMO) is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a ketoxime derivative of benzyl ether and contains a chloro substituent on the phenyl ring. CPMO is a white or light yellow solid that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenylmethoxybenzyl ketoxime is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target cells. 4-Chlorophenylmethoxybenzyl ketoxime has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to inhibit the activity of the viral protease, an enzyme that is essential for the replication of viruses such as HIV and hepatitis C virus.
Efectos Bioquímicos Y Fisiológicos
4-Chlorophenylmethoxybenzyl ketoxime has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and inhibit bacterial growth. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chlorophenylmethoxybenzyl ketoxime has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties can be easily modified to suit specific applications. 4-Chlorophenylmethoxybenzyl ketoxime is also relatively stable and can be stored for long periods without significant degradation. However, 4-Chlorophenylmethoxybenzyl ketoxime has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its solubility in aqueous solutions is limited.
Direcciones Futuras
There are several future directions for research on 4-Chlorophenylmethoxybenzyl ketoxime. One area of interest is the development of 4-Chlorophenylmethoxybenzyl ketoxime-based materials for catalysis and gas storage. Another area of interest is the investigation of 4-Chlorophenylmethoxybenzyl ketoxime's potential as a herbicide and its effects on non-target organisms. In medicinal chemistry, 4-Chlorophenylmethoxybenzyl ketoxime could be further developed as an antitumor, antiviral, and antibacterial agent. The mechanism of action of 4-Chlorophenylmethoxybenzyl ketoxime could also be further elucidated to better understand its therapeutic effects.
Métodos De Síntesis
4-Chlorophenylmethoxybenzyl ketoxime can be synthesized using a simple and efficient method that involves the reaction of 4-chlorophenylmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions and the yield of 4-Chlorophenylmethoxybenzyl ketoxime is high. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-Chlorophenylmethoxybenzyl ketoxime has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 4-Chlorophenylmethoxybenzyl ketoxime has been investigated for its antitumor, antiviral, and antibacterial activities. It has been found to inhibit the growth of cancer cells and virus-infected cells by inducing apoptosis and inhibiting protein synthesis. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
In materials science, 4-Chlorophenylmethoxybenzyl ketoxime has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 4-Chlorophenylmethoxybenzyl ketoxime-based MOFs have been shown to exhibit high surface area, tunable pore size, and excellent catalytic activity.
In agriculture, 4-Chlorophenylmethoxybenzyl ketoxime has been investigated for its potential use as a herbicide. It has been found to inhibit the growth of weeds by interfering with their photosynthesis and respiration processes. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to have low toxicity to non-target organisms such as mammals and birds.
Propiedades
Número CAS |
138772-64-2 |
|---|---|
Nombre del producto |
4-Chlorophenylmethoxybenzyl ketoxime |
Fórmula molecular |
C29H25Cl2NO3 |
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
N-[1,3-bis[(4-chlorophenyl)methoxy]-1,3-diphenylpropan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C29H25Cl2NO3/c30-25-15-11-21(12-16-25)19-34-28(23-7-3-1-4-8-23)27(32-33)29(24-9-5-2-6-10-24)35-20-22-13-17-26(31)18-14-22/h1-18,28-29,33H,19-20H2 |
Clave InChI |
RRLBHEVNZCMJAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl |
Sinónimos |
4-chlorophenylmethoxybenzyl ketoxime CPMB-oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
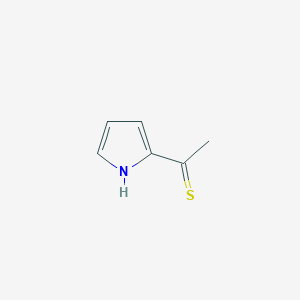
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
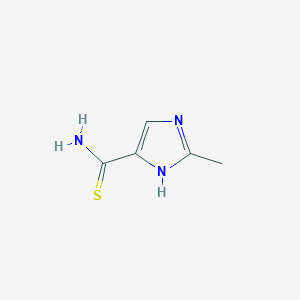
![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)
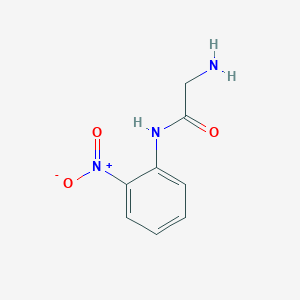
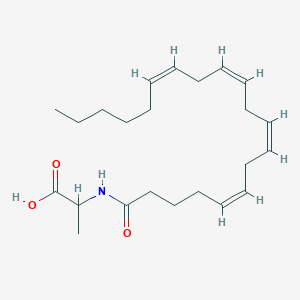
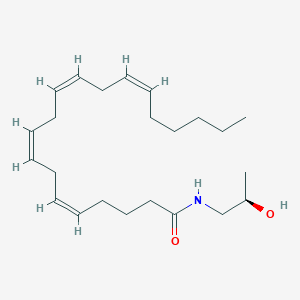
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
